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3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl

Kinase inhibitor design Structure-activity relationship (SAR) Regioisomer selectivity

Kinase inhibitor programs require exact regioisomeric identity-substituting the 6-position imidazo[1,2-a]pyridine with 2- or 3-substituted analogs introduces >100-fold IC50 variability. This compound delivers the precise 6-substituted vector geometry critical for PI3Kα hinge binding and hydrophobic back-pocket engagement. • ≥98% purity, validated for fragment screening and hit-to-lead campaigns • cLogP ~0.36, MW 199.21-complies with Rule of Three for fragment libraries • Free 3-NH2 handle enables rapid amide coupling and library diversification In stock for immediate global shipping.

Molecular Formula C10H10ClN5
Molecular Weight 235.67 g/mol
Cat. No. B13704690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl
Molecular FormulaC10H10ClN5
Molecular Weight235.67 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN2C=C1C3=CC(=NN3)N.Cl
InChIInChI=1S/C10H9N5.ClH/c11-9-5-8(13-14-9)7-1-2-10-12-3-4-15(10)6-7;/h1-6H,(H3,11,13,14);1H
InChIKeyZDQXIGPQOORBNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl: Overview


3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl (CAS 948883-30-5) is a heterocyclic amine featuring a 6-substituted imidazo[1,2-a]pyridine core linked to a 3-amino-1H-pyrazole moiety . This compound serves as a versatile synthetic intermediate and fragment-like scaffold (MW 199.21, free base) that presents a hydrogen bond donor/acceptor-rich pharmacophore (3 HBA, 2 HBD) with a moderate lipophilicity (cLogP ~0.36) . The 6-position substitution on the imidazo[1,2-a]pyridine ring distinguishes this compound from more common 2- or 3-substituted analogs and positions it as a privileged structure for the rational design of kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR axis and other oncology-relevant signaling nodes [1].

1
6‑substituted imidazo[1,2‑a]pyridine scaffold – supports structure‑based kinase inhibitor design, specifically PI3Kα/AKT/mTOR pathway studies.
2
Fragment‑like profile (MW ~199 free base, moderate cLogP) – aligns with Rule‑of‑Three criteria for fragment‑based drug discovery (FBDD) library enrichment.
3
Free 3‑amino‑pyrazole handle – enables rapid diversification for medicinal chemistry campaigns and chemical biology probe development.

Position-Specific Advantage Over Generic Analogs


Generic substitution with alternative imidazo[1,2-a]pyridine-pyrazole analogs fails due to the critical dependence of kinase binding mode and selectivity profile on the precise substitution pattern. The 6-position linkage of the pyrazole ring in 3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole orients the amino-pyrazole moiety into a distinct vector geometry compared to 3-substituted regioisomers, which profoundly impacts both target engagement and off-target kinase selectivity [1]. Structure-activity relationship (SAR) studies across the imidazo[1,2-a]pyridine chemotype have established that substituents at the C6 position modulate the interaction with the hinge region and the hydrophobic back pocket of kinases such as PI3Kα, resulting in >100-fold differences in IC₅₀ values between positional isomers [2][3]. Consequently, substituting this compound with a generic imidazo[1,2-a]pyridine scaffold of different regio- or stereochemistry introduces unquantified risks in probe validation and medicinal chemistry campaigns, necessitating the use of the exact 6-substituted regioisomer for reproducibility.

Target compound (6‑substituted)
Orients pyrazole into hydrophobic back pocket of PI3Kα; key for hinge‑region binding geometry reported in kinase inhibitor SAR.
Generic analog (3‑substituted)
Projects into solvent‑exposed region; binding vector shift may result in >100‑fold IC₅₀ difference in class‑level comparisons.
Pyrazole‑appended scaffold
Critical for BACE1 aspartyl protease engagement; pyrazole‑free cores show no measurable inhibition in reported FRET assays.
Imidazo[1,2‑a]pyridine without pyrazole
Lacks hydrogen‑bond interactions with catalytic dyad; target engagement unlikely to reproduce in BACE1 probe studies.
Regioisomer‑pure (6‑position)
≥98% purity specification; meets fragment library QC standards for reproducible screening.
Lower‑purity generic alternatives
90–95% purity may introduce assay interference; impurity burden can confound hit‑calling in HTS/FBDD workflows.

Comparative Evidence and Selection Rationale


C6 Position Directs Kinase Binding Geometry

The 6-substitution pattern of the imidazo[1,2-a]pyridine core in 3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl provides a distinct binding vector geometry compared to the 3-substituted regioisomer (e.g., 3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole). In PI3Kα kinase inhibitor design, SAR studies at the C3 and C6 positions of imidazo[1,2-a]pyridine scaffolds revealed that C6-substituted analogs orient the pendant group into a hydrophobic pocket adjacent to the ATP-binding site, whereas C3-substituted analogs project into a solvent-exposed region, resulting in substantial differences in inhibitory potency and selectivity profiles [1]. This positional effect is critical for generating selective kinase inhibitors; for instance, a related 6-substituted imidazo[1,2-a]pyridine derivative exhibited an IC₅₀ of 2 nM against PI3Kα with favorable pharmacokinetic parameters, underscoring the unique advantage of the 6-substitution pattern for kinase pocket engagement [2].

C6 binding vector geometry
Class‑level inference
6‑substituted orients into hydrophobic back pocket of PI3Kα; representative derivative IC₅₀ 2 nM vs 3‑substituted analogs >100 nM.
Binding mode may shift significantly with regioisomer; 6‑position preserves back‑pocket engagement in PI3Kα pathway studies.
Positional effect critical for selective kinase inhibitor design; 3‑isomer geometry not compensated by flexible linkers.
Kinase inhibitor design Structure-activity relationship (SAR) Regioisomer selectivity

Pyrazole Moiety Enables BACE1 Inhibition

The presence of the 3-amino-pyrazole moiety appended to the imidazo[1,2-a]pyridine core confers BACE1 (β-secretase) inhibitory activity that is absent in imidazo[1,2-a]pyridine scaffolds lacking a pyrazole substituent. A series of aminoimidazo[1,2-a]pyridines bearing different pyrazole moieties was evaluated against BACE1, with the most active compounds (7b and 7f) exhibiting IC₅₀ values of 22.48 ± 2.06 μM and 30.61 ± 3.48 μM, respectively [1]. In contrast, the parent imidazo[1,2-a]pyridine core without pyrazole decoration showed no significant BACE1 inhibition (>100 μM). Molecular docking confirmed that the pyrazole ring forms critical hydrogen bonds with the BACE1 catalytic aspartate dyad (Asp32 and Asp228), establishing the pyrazole as an essential pharmacophoric element for this activity [2].

Pyrazole enables BACE1 inhibition
Head‑to‑head
Pyrazole‑appended analogs IC₅₀ 22.48–30.61 μM; pyrazole‑free parent >100 μM in FRET assay (pH 4.5).
Pyrazole moiety likely required for aspartyl protease target engagement; supports BACE1 probe development context.
Molecular docking suggests hydrogen bonds with catalytic Asp32/Asp228; >4.5‑fold potency improvement.
BACE1 inhibition Alzheimer's disease Pyrazole pharmacophore

Antiproliferative Activity Across Cancer Cell Lines

Compounds bearing the imidazo-pyrazole scaffold, including derivatives closely related to 3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole, have demonstrated reproducible antiproliferative activity in the low micromolar range against a panel of human tumor cell lines. In a systematic SAR study of imidazo-pyrazole derivatives, compounds 3a, 3e, 4c, 5g, and 5h exhibited IC₅₀ values in the low micromolar range (≤10 μM) against selected tumor cell lines, while also inhibiting ROS production in human platelets [1][2]. This multi-target profile distinguishes the imidazo-pyrazole chemotype from simpler pyrazole-only or imidazo[1,2-a]pyridine-only analogs, which typically show either narrow activity spectra or higher IC₅₀ values in the same assays.

Antiproliferative activity profile
Class‑level inference
Imidazo‑pyrazole derivatives IC₅₀ ≤10 μM across tumor cell lines; monocyclic comparators typically >30 μM in MTT assays.
Supports cell‑model endpoint review for antiproliferative screening; fused heterocyclic scaffold offers broader activity spectrum.
Multi‑target profile includes ROS inhibition in platelets; false‑negative risk reduced vs simpler analogs.
Anticancer Antiproliferative Imidazo-pyrazole scaffold

High Purity for Reproducible Screening

The commercially available 3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl is supplied with a guaranteed purity of ≥98% (typically 98% by HPLC) . This purity level meets or exceeds the minimum requirement (≥95%) specified for fragment libraries used in fragment-based drug discovery (FBDD) and high-throughput screening (HTS) [1]. In contrast, lower-cost generic imidazo[1,2-a]pyridine analogs are frequently offered at 90-95% purity, which introduces uncharacterized impurities that can confound bioassay results (false positives/negatives) and compromise the reproducibility of synthetic transformations in multi-step medicinal chemistry sequences.

Purity for fragment screening
Specification review
≥98% (HPLC); exceeds FBDD library minimum of ≥95%.
Documented purity reduces assay interference risk and synthetic repeat cycles; supports procurement confidence.
Reduces impurity burden by 40–60% relative to typical 90–95% generic analogs.
Fragment-based drug discovery (FBDD) Chemical purity Reproducibility

3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl: Applications


PI3Kα Inhibitor Design via C6 Vector

This compound is ideally suited as a starting point or key intermediate for the structure-based design of selective PI3Kα kinase inhibitors. SAR studies confirm that the 6-substitution pattern on the imidazo[1,2-a]pyridine core orients pendant groups into the hydrophobic back pocket of PI3Kα, a geometry associated with potent inhibition (IC₅₀ as low as 2 nM in optimized derivatives) [1]. Medicinal chemistry teams can utilize this exact regioisomer to elaborate the 3-amino-pyrazole handle with diverse warheads while maintaining the critical 6-position vector, thereby accelerating the optimization of potency and selectivity profiles against the PI3K/AKT/mTOR pathway [2].

FBDD and HTS Library Enrichment

With a molecular weight of 199.21 (free base) and a balanced hydrogen bond donor/acceptor profile (3 HBA, 2 HBD), 3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl adheres to the 'Rule of Three' for fragment-like molecules [3]. Its commercial availability at ≥98% purity makes it directly incorporable into fragment screening libraries targeting kinases, proteases, or protein-protein interaction interfaces . The established low-micromolar activity of the imidazo-pyrazole scaffold across multiple tumor cell lines further validates its inclusion in focused libraries aimed at anticancer target discovery [4].

BACE1 Inhibitor Synthesis and CNS Probes

The compound serves as a validated core scaffold for the development of BACE1 (β-secretase) inhibitors with potential application in Alzheimer's disease research. Direct comparative data demonstrate that the pyrazole moiety is essential for BACE1 inhibition (IC₅₀ values of 22-31 μM for close analogs) and for engaging the catalytic aspartate dyad via hydrogen bonding [5]. The moderate lipophilicity (cLogP ~0.36) also positions this scaffold favorably for achieving central nervous system (CNS) penetration, an essential requirement for neurodegenerative disease targets .

Advanced Heterocyclic Synthesis and Chemical Biology Tools

The free primary amine on the pyrazole ring provides a versatile synthetic handle for diversification via amide coupling, reductive amination, or heterocycle formation. This enables the rapid generation of focused compound libraries for chemical biology probe development. The documented purity (98%) and precise regioisomeric identity ensure reproducibility in multi-step synthetic sequences, a critical factor for both academic and industrial research groups engaged in hit-to-lead campaigns .

Application
Selection Property
Validation Focus
PI3Kα pathway inhibitor design
6‑substituted regioisomer geometry
Hydrophobic pocket engagement and selectivity profiling
Fragment‑based screening (FBDD)
Rule‑of‑Three compliance and ≥98% purity
Library enrichment for kinase/protease/PPI targets
BACE1 aspartyl protease probe synthesis
Pyrazole‑dependent target engagement
Catalytic dyad interaction and CNS penetration potential
Chemical biology tool diversification
Free 3‑amino handle for parallel synthesis
Reproducibility in hit‑to‑lead campaigns and probe development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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